2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
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Overview
Description
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The thiazole ring can interact with various receptors and enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but lacks the thiazole ring.
Bromomethylthiazole: Contains the thiazole ring but does not have the cyclopropyl group.
Uniqueness
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-6-8(1-2-8)5-7-10-3-4-11-7/h3-4H,1-2,5-6H2 |
InChI Key |
WCLWHUDIXSUZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CS2)CBr |
Origin of Product |
United States |
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